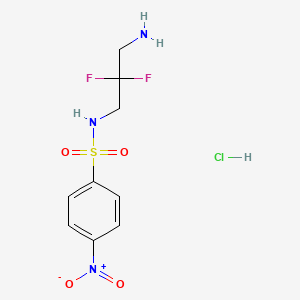
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a fluorinated organic compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, difluoropropyl, nitrobenzene, and sulfonamide groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the difluoropropylamine intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, sulfonic acid-substituted, and other functionalized derivatives.
Scientific Research Applications
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with target proteins, while the difluoropropyl group enhances the compound’s stability and bioavailability. The sulfonamide group can inhibit certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-2,2-difluoropropyl)-3-(4-chlorophenyl)propanamide hydrochloride
- N-(3-amino-2,2-difluoropropyl)-2-furamide hydrochloride
- N-(3-amino-2,2-difluoropropyl)-2-cyclopropylpropanamide hydrochloride
Uniqueness
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoropropyl and nitrobenzene groups makes it particularly valuable for developing new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4S.ClH/c10-9(11,5-12)6-13-19(17,18)8-3-1-7(2-4-8)14(15)16;/h1-4,13H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOLWVIXUYSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
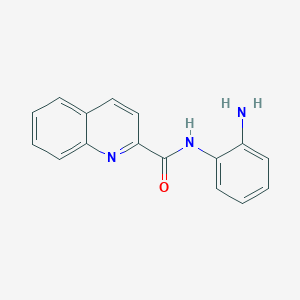
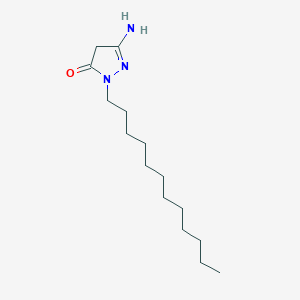
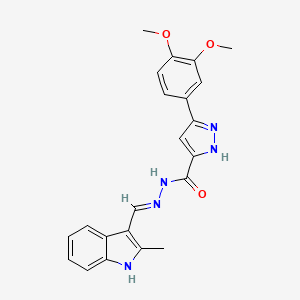
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422955.png)
![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)
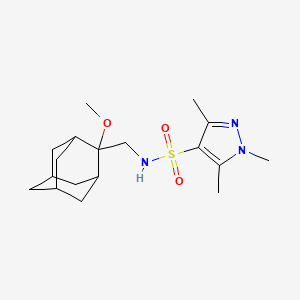
![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2422963.png)
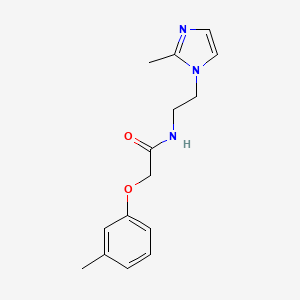
![2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2422967.png)
![2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine](/img/structure/B2422968.png)
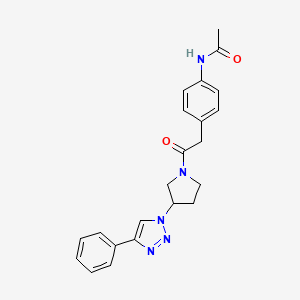
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2422971.png)
![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2422972.png)
